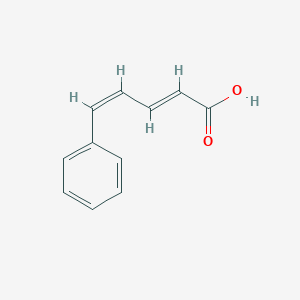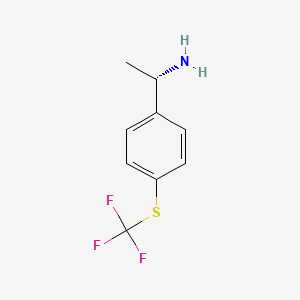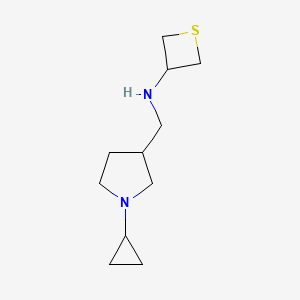
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine is a complex organic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and a thietane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkene or alkyne precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Thietane Ring: The thietane ring can be synthesized through a ring-closing reaction involving a suitable thiol and an alkene or alkyne precursor.
Coupling Reactions: The final step involves coupling the cyclopropylpyrrolidine intermediate with the thietane intermediate using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.
Substitution: Halides, alkoxides, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated or alkoxylated derivatives, depending on the nucleophile used.
科学研究应用
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a tool compound to study the effects of structural modifications on biological activity, including binding affinity and selectivity.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high affinity, leading to modulation of biological pathways. The cyclopropyl and thietane rings contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
相似化合物的比较
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring and an amine group.
Cyclopropylpyrrolidine: A compound with a cyclopropyl group and a pyrrolidine ring, lacking the thietane ring.
Pyrrolidine Derivatives: Various derivatives with modifications to the pyrrolidine ring, such as N-methylpyrrolidine or pyrrolidine-2,5-dione.
Uniqueness
N-((1-Cyclopropylpyrrolidin-3-yl)methyl)thietan-3-amine is unique due to its combination of three distinct structural motifs: the cyclopropyl group, the pyrrolidine ring, and the thietane ring. This combination imparts unique physicochemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC 名称 |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-2-11(1)13-4-3-9(6-13)5-12-10-7-14-8-10/h9-12H,1-8H2 |
InChI 键 |
OOGAHZTXMSRPLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CCC(C2)CNC3CSC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


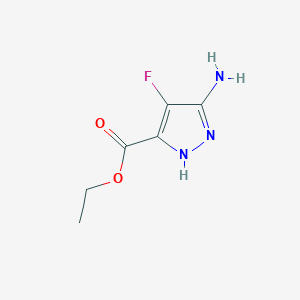
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

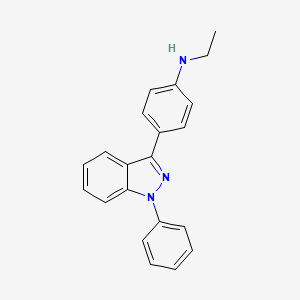
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
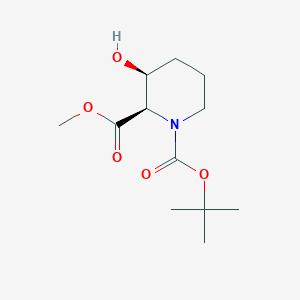

![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
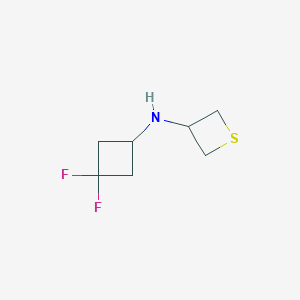
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
